2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-13-5-2-1-4-12(13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-3-8-19-22/h1-9H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGZNFSTHUFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide is a complex organic compound characterized by a unique molecular structure that includes multiple heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have implications for treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.77 g/mol. The structure features:
- Heterocyclic Rings : Including pyrazole and pyridazine, which are known for their biological activity.
- Acetamide Functional Group : Commonly associated with pharmacological properties.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The presence of the pyridazine and pyrazole moieties suggests potential interactions with kinases, which are critical in cancer cell signaling pathways.
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 2-Chloro-N-benzylacetamide | Kinase Inhibitor | Moderate Inhibition | |
| Pyridazine Derivative | Tumor Cell Lines | Cytotoxic Effects | |
| Pyrazole Derivative | Cancer Cells | Growth Inhibition |
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Studies have shown that derivatives containing pyrazole and pyrimidine rings exhibit antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Data
| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.025 | Bactericidal |
| Compound B | Escherichia coli | 0.0039 | Bactericidal |
| Compound C | Candida albicans | 16.69 | Fungicidal |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Interaction : Binding to specific kinases or other enzymes, modulating their activity.
- Cellular Pathway Alteration : Influencing signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Kinase Inhibition : A study identified several derivatives that inhibited specific kinases involved in tumor growth, demonstrating the compound's potential as an anticancer agent .
- Antimicrobial Efficacy Testing : Another investigation tested various derivatives against a range of bacterial strains, revealing promising results with low MIC values, indicating strong bactericidal effects .
Comparison with Similar Compounds
Pyridazine vs. Benzimidazole Derivatives
While the target compound is pyridazine-based, structurally related benzimidazole-acetamide derivatives (e.g., compounds 28–32 in ) exhibit distinct biological profiles due to differences in aromatic core electronics and hydrogen-bonding motifs.
Substitution Patterns on the Pyridazine Ring
- Target Compound : 6-(1H-pyrazol-1-yl) and 3-oxyacetamide substituents.
- N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)piperazinyl]-6-oxopyridazinyl}acetamide (): A 3-chlorobenzyl group and a piperazinyl substituent at the 3-position. The piperazine enhances solubility but reduces metabolic stability compared to the pyrazole in the target compound .
- 2-(6-Oxopyridazinyl)-N-((6-(thiophen-2-yl)-triazolopyridazinyl)methyl)acetamide (): A triazolopyridazine-thiophene hybrid.
Functional Group Analysis
Chlorobenzyl Substituents
Heterocyclic Moieties
- Pyrazole (target compound): Participates in hydrogen bonding via N–H and C–H groups, critical for kinase inhibition (e.g., CDK or JAK inhibitors) .
- Piperazine (): Introduces basicity and solubility but may lead to CYP450-mediated metabolism .
- Thiophene (): Enhances lipophilicity and π-stacking, often leveraged in anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
